molecular formula C12H12FN B8489819 3-Fluoro-1,2-dimethyl-4-phenylpyrrole

3-Fluoro-1,2-dimethyl-4-phenylpyrrole

Cat. No.: B8489819
M. Wt: 189.23 g/mol
InChI Key: WYJPFFOYNWJJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,2-dimethyl-4-phenylpyrrole can be achieved through various methods. One approach involves the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine, which upon vinylation with vinylmagnesium bromide affords the desired allylic amine. Reductive amination of this amine with p-anisaldehyde produces the protected amine, which can then be cyclized to form the pyrrole core .

Industrial Production Methods

Industrial production methods for fluorinated pyrroles often involve electrophilic fluorination. Direct fluorination of pyrrole rings can be performed using elemental fluorine or xenon difluoride. These methods provide regioselective fluorination, although the high reactivity of pyrrole rings towards electrophiles can lead to polymerization and moderate yields .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,2-dimethyl-4-phenylpyrrole undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the pyrrole ring, introducing functional groups such as carbonyls.

    Reduction: Reduction reactions can be used to modify substituents on the pyrrole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoropyrroles or 3-fluoropyrroles depending on the regioselectivity of the reaction .

Scientific Research Applications

3-Fluoro-1,2-dimethyl-4-phenylpyrrole has various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-1,2-dimethyl-4-phenylpyrrole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets. The exact pathways and targets depend on the specific application, such as anti-inflammatory or anti-hypertension effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1,2-dimethyl-4-phenylpyrrole is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of both fluorine and phenyl groups can enhance its binding affinity and metabolic stability compared to other fluorinated pyrroles .

Properties

Molecular Formula

C12H12FN

Molecular Weight

189.23 g/mol

IUPAC Name

3-fluoro-1,2-dimethyl-4-phenylpyrrole

InChI

InChI=1S/C12H12FN/c1-9-12(13)11(8-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

WYJPFFOYNWJJIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1C)C2=CC=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (2.06 mL, 1.6M solution, 3.30 mmol) was added to a solution of 3-bromo-1,2-dimethyl-4-phenyl-pyrrole (550 mg, 2.20 mmol) in tetrahydrofuran (10 mL) at −78° C. and the reaction mixture was stirred at −78° C. for 30 min. A solution of n-fluorodibenzene sulfonamide (901 mg, 2.86 mmol) in tetrahydrofuran (8 mL) was added to the reaction mixture at −78° C. and the reaction mixture was stirred at this temperature for another 1 h. The reaction mixture was allowed to warm to ambient temperature and stirred for 16 h after which time the reaction mixture was quenched with dilute HCl and evaporated to dryness. The residue was diluted with water and extracted with ethyl acetate. The ethyl acetate layer was washed with water, brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product. Purification by preparative HPLC afforded 3-fluoro-1,2-dimethyl-4-phenyl-pyrrole (160 mg, 39%) as a solid.
Quantity
2.06 mL
Type
reactant
Reaction Step One
Name
3-bromo-1,2-dimethyl-4-phenyl-pyrrole
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
901 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

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